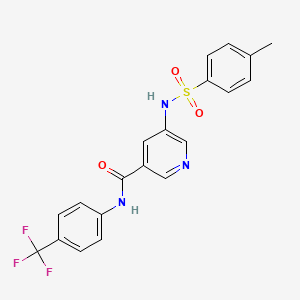

5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide

CAS No.: 878061-09-7

Cat. No.: VC4281209

Molecular Formula: C20H16F3N3O3S

Molecular Weight: 435.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878061-09-7 |

|---|---|

| Molecular Formula | C20H16F3N3O3S |

| Molecular Weight | 435.42 |

| IUPAC Name | 5-[(4-methylphenyl)sulfonylamino]-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C20H16F3N3O3S/c1-13-2-8-18(9-3-13)30(28,29)26-17-10-14(11-24-12-17)19(27)25-16-6-4-15(5-7-16)20(21,22)23/h2-12,26H,1H3,(H,25,27) |

| Standard InChI Key | VJCLYYBQJSHJKV-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |

Introduction

Molecular Structure and Nomenclature

Chemical Architecture

The compound features a nicotinamide backbone (pyridine-3-carboxamide) substituted at the 5-position with a 4-methylphenylsulfonamido group and at the carboxamide nitrogen with a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, while the sulfonamido linkage (-SO₂NH-) enhances hydrogen-bonding potential .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₇F₃N₃O₃S |

| Molecular Weight | 448.44 g/mol |

| Hydrogen Bond Donors | 2 (NH groups) |

| Hydrogen Bond Acceptors | 6 (3 O, 2 N, 1 S=O) |

| Topological Polar Surface Area | 104 Ų |

Synthetic Methodologies

Core Nicotinamide Synthesis

Nicotinamide derivatives are typically synthesized via carboxamide coupling. For example, Rh(III)-catalyzed coupling of N-methoxy-1H-indole-1-carboxamide with aryl boronic acids achieves selective C–C bond formation . While the exact route for this compound remains undocumented, analogous methods suggest:

-

Sulfonamido Installation: Reacting 5-amino-nicotinamide with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM).

-

N-Arylation: Buchwald-Hartwig coupling or Ullmann-type reactions to introduce the 4-(trifluoromethyl)phenyl group .

Crystallographic Considerations

The trifluoromethyl group significantly impacts solid-state packing. In 4-(trifluoromethyl)nicotinic acid, the CF₃ group induces a monoclinic crystal system (P2₁/c) with intermolecular O–H···N hydrogen bonds . Similar interactions likely stabilize this compound’s lattice.

Biological Activity and Mechanism

Pharmacological Analogues

Structurally related compounds exhibit diverse bioactivities:

-

T-Type Ca²⁺ Channel Inhibition: N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives show antihypertensive effects via T-type Ca²⁺ blockade (IC₅₀ = 12–85 nM) .

-

Neuropeptide Y Y5 Antagonism: 1-(2-fluorophenyl)-3-pyrazolyl-3-oxospiro derivatives display sub-micromolar binding affinity .

-

Apoptosis Induction: N-Aryl-9-oxo-9H-fluorene-1-carboxamides trigger caspase activation in cancer cells (EC₅₀ = 0.2–1.8 μM) .

Putative Targets for This Compound

The sulfonamido and trifluoromethyl groups suggest dual targeting potential:

-

Kinase Inhibition: Sulfonamides commonly bind ATP pockets (e.g., carbonic anhydrase, EGFR).

-

Nuclear Receptor Modulation: Trifluoromethylphenyl groups enhance ligand-receptor binding in PPARγ and CB1 antagonists .

Physicochemical Properties

Solubility and Lipophilicity

-

Calculated logP: ~3.1 (via fragment-based methods), indicating moderate lipophilicity.

-

Aqueous Solubility: Estimated 0.02 mg/mL (pH 7.4), necessitating formulation enhancers .

Metabolic Stability

The trifluoromethyl group resists oxidative metabolism, while the sulfonamido group may undergo glucuronidation. Comparatively, 1-methylnicotinamide (MNA) demonstrates metabolic stability with a half-life >6 hours in vivo .

Structure-Activity Relationship (SAR) Insights

Role of the Trifluoromethyl Group

-

Electronic Effects: The -CF₃ group increases electron deficiency at the phenyl ring, enhancing π-π stacking with aromatic residues (e.g., tyrosine in kinase active sites) .

-

Steric Contributions: The bulky -CF₃ may restrict conformational flexibility, favoring target complementarity.

Sulfonamido Modifications

Replacing the 4-methyl group with halogens (Cl, F) or electron-donating groups (OMe) could modulate potency. For instance, 6-(4-(4-chlorobenzyl)phthalazin-1-yl)nicotinonitrile shows enhanced cytotoxicity over unsubstituted analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume